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Introduction: Elucidating the Molecular Identity of a
Key Synthetic Intermediate
Methyl 5-cyano-2-hydroxybenzoate (CAS No. 84437-12-7) is a substituted aromatic

compound with significant potential as a building block in medicinal chemistry and materials

science.[1] Its molecular structure, featuring a hydroxyl group, a methyl ester, and a nitrile

function on a benzene ring, offers multiple points for synthetic modification. Accurate and

unambiguous structural confirmation is paramount for its application in drug development and

other high-purity fields. This guide provides a comprehensive overview of the expected

spectroscopic signature of Methyl 5-cyano-2-hydroxybenzoate and outlines the standard

methodologies for its characterization.

This document is designed for researchers and drug development professionals, offering not

just data, but the underlying scientific rationale for the interpretation of its spectroscopic profile.

We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, grounding these predictions in the fundamental principles of

spectroscopy and data from analogous structures.
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Part 1: Predicted Spectroscopic Profile
While extensive published experimental spectra for this specific molecule are not widely

available, we can construct a highly accurate, predicted spectroscopic profile based on its

known structure (C₉H₇NO₃, MW: 177.16 g/mol ) and established spectroscopic principles.[2][3]

[4]

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted spectra

are based on the analysis of chemical environments, spin-spin coupling, and the known effects

of substituents on the benzene ring.

To facilitate NMR discussion, the following atom numbering scheme will be used.

Caption: Molecular structure of Methyl 5-cyano-2-hydroxybenzoate with atom numbering for

NMR assignments.

The proton NMR spectrum is expected to show five distinct signals: three for the aromatic

protons, one for the methyl ester protons, and one for the phenolic hydroxyl proton.
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Proton(s)
Predicted δ

(ppm)
Multiplicity

Coupling

Constant (J)
Integration Rationale

H-3 ~7.0 - 7.2 d J ≈ 8.8 Hz 1H

Ortho-

coupled to H-

4. Shielded

by the

adjacent -OH

group.

H-4 ~7.6 - 7.8 dd
J ≈ 8.8, 2.2

Hz
1H

Coupled to

both H-3

(ortho) and

H-6 (meta).

H-6 ~8.0 - 8.2 d J ≈ 2.2 Hz 1H

Meta-coupled

to H-4.

Deshielded

by the para-

cyano and

ortho-ester

groups.

-OCH₃ (C9) ~3.9 - 4.0 s N/A 3H

Typical

chemical shift

for methyl

ester protons.
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-OH (O10) ~10.5 - 11.5 s (broad) N/A 1H

Deshielded

due to

intramolecula

r hydrogen

bonding with

the ester

carbonyl. The

signal is often

broad and its

position is

concentration

-dependent.

Rationale for Predictions: The predicted shifts are extrapolated from data for similar

compounds like methyl salicylate (methyl 2-hydroxybenzoate).[5] The electron-withdrawing

cyano group at C5 is expected to deshield the ortho proton (H-4) and para proton (H-6)

significantly. The strong deshielding of the hydroxyl proton is a classic indicator of

intramolecular hydrogen bonding to the adjacent carbonyl group, a feature prominent in methyl

salicylate.[6]

The proton-decoupled ¹³C NMR spectrum should display nine signals, corresponding to each

unique carbon atom in the molecule.
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Carbon(s) Predicted δ (ppm) Rationale

-COOR (C7) ~168 - 172
Typical range for an ester

carbonyl carbon.

C-OH (C2) ~160 - 163

Aromatic carbon attached to

an oxygen atom is significantly

deshielded.

C-H (C6) ~138 - 141
Deshielded by the ortho-ester

and para-cyano groups.

C-H (C4) ~135 - 138
Deshielded by the ortho-cyano

group.

C-COOR (C1) ~115 - 118

Shielded relative to other

substituted carbons, typical for

the carbon bearing the ester

group in salicylates.

C-H (C3) ~118 - 121
Shielded by the ortho-hydroxyl

group.

C-CN (C5) ~108 - 112
The ipso-carbon attached to

the cyano group.

-CN (C11) ~116 - 119
Characteristic chemical shift

for a nitrile carbon.

-OCH₃ (C9) ~52 - 54
Typical range for a methyl

ester carbon.

Rationale for Predictions: The assignments are based on established chemical shift ranges for

substituted benzenes.[7] The positions of C2 (attached to -OH) and C7 (carbonyl) are the most

deshielded. The carbons attached to or influenced by the strong electron-withdrawing cyano

group (C4, C5, C6, C11) also have characteristic shifts.

Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The

spectrum is predicted to be dominated by sharp, strong absorptions corresponding to the
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hydroxyl, nitrile, and carbonyl groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibration Type Intensity Rationale

~3200 - 3400

O-H stretch

(intramolecular H-

bonded)

Broad, Medium

The hydrogen-bonded

hydroxyl group shows

a broad absorption at

a lower frequency

than a free O-H

(~3600 cm⁻¹).

~3100 - 3000 C-H stretch (aromatic) Medium-Weak

Characteristic of C-H

bonds on the benzene

ring.

~2230 - 2220 C≡N stretch (nitrile) Strong, Sharp

The nitrile group gives

a very characteristic

and easily identifiable

sharp peak in this

region.[8]

~1680 - 1660
C=O stretch (ester, H-

bonded)
Strong, Sharp

The carbonyl stretch

is shifted to a lower

wavenumber due to

conjugation with the

aromatic ring and

intramolecular

hydrogen bonding.[6]

~1610, ~1580, ~1480
C=C stretch (aromatic

ring)
Medium-Strong

Multiple bands are

characteristic of

aromatic ring skeletal

vibrations.

~1300 - 1200 C-O stretch (ester) Strong

Associated with the C-

O single bond of the

ester group.
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~800 - 900 C-H out-of-plane bend Strong

The pattern of these

bends can sometimes

give clues about the

ring substitution

pattern.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, further confirming its identity.

Molecular Ion (M⁺•): The primary peak in the mass spectrum will be the molecular ion. For

Methyl 5-cyano-2-hydroxybenzoate (C₉H₇NO₃), the expected exact mass is 177.0426

g/mol .[2] The nominal mass peak will appear at m/z = 177.

Key Fragmentation Pathways: Electron Ionization (EI) would likely induce fragmentation by

the following pathways, similar to those seen for methyl salicylate:[9]

[M - 31]⁺ (m/z = 146): Loss of the methoxy radical (•OCH₃) from the ester is a very

common fragmentation pathway for methyl esters.

[M - 59]⁺ (m/z = 118): Loss of the entire carbomethoxy group (•COOCH₃).

[M - 18]⁺ (m/z = 159): Loss of water (H₂O), though less common, can occur.

Part 2: Experimental Workflow for Spectroscopic
Analysis
This section provides standardized protocols for acquiring high-quality spectroscopic data for a

sample of Methyl 5-cyano-2-hydroxybenzoate.

Caption: General experimental workflow for the complete spectroscopic characterization of a

pure compound.

NMR Spectroscopy Protocol
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Sample Preparation: Accurately weigh 5-10 mg of Methyl 5-cyano-2-hydroxybenzoate and

dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Use a Fourier Transform NMR spectrometer with a field strength of at least

400 MHz for ¹H NMR to ensure adequate signal dispersion.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 220-240 ppm, 1024 or more scans (due to the low

natural abundance of ¹³C), relaxation delay of 2 seconds.

2D NMR (Optional but Recommended): To confirm assignments, acquire 2D spectra such as

COSY (H-H correlation) and HSQC (C-H correlation). This provides an unambiguous link

between directly bonded protons and carbons.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0

ppm. Integrate the ¹H signals and pick all peaks.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide

(KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

Press the powder into a transparent pellet using a hydraulic press.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400

cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum against the

background to produce the final transmittance or absorbance spectrum. Label the major

peaks.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer. Electrospray Ionization (ESI) is a

soft technique suitable for obtaining the molecular ion, while Electron Ionization (EI) is a hard

technique useful for observing fragmentation patterns.

Acquisition (ESI Mode):

Infuse the sample solution directly into the source.

Acquire data in both positive and negative ion modes to observe [M+H]⁺ (m/z 178) and

[M-H]⁻ (m/z 176), respectively.

Data Analysis: Determine the exact mass from the high-resolution data and compare it to the

calculated theoretical mass. Analyze the isotopic pattern to confirm the elemental

composition. If using EI, propose structures for the major fragment ions.

Conclusion
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The structural elucidation of Methyl 5-cyano-2-hydroxybenzoate relies on a synergistic

combination of NMR, IR, and MS techniques. This guide provides a robust, predicted

spectroscopic profile that serves as a benchmark for experimental verification. The ¹H and ¹³C

NMR spectra are expected to confirm the precise arrangement of protons and carbons, IR

spectroscopy will verify the presence of the key hydroxyl, nitrile, and ester functional groups,

and mass spectrometry will confirm the molecular weight and elemental formula. Adherence to

the outlined experimental protocols will ensure the acquisition of high-quality, unambiguous

data, which is a critical step in the quality control and downstream application of this valuable

chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 84437-12-7 | Methyl 5-cyano-2-hydroxybenzoate - Aromsyn Co.,Ltd. [aromsyn.com]

2. PubChemLite - Methyl 5-cyano-2-hydroxybenzoate (C9H7NO3) [pubchemlite.lcsb.uni.lu]

3. scbt.com [scbt.com]

4. appchemical.com [appchemical.com]

5. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution
analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H
nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced
organic chemistry revision notes [docbrown.info]

6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1
detecting ester phenol functional groups present finger print for identification of methyl
salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision
notes [docbrown.info]

7. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm
interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of
wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

8. Bot Verification [rasayanjournal.co.in]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1313201?utm_src=pdf-body
https://www.benchchem.com/product/b1313201?utm_src=pdf-custom-synthesis
https://www.aromsyn.com/product/84437-12-7.html;jsessionid=E9A746819E1AE28E38001C81F4C2478E?PageSpeed=noscript
https://pubchemlite.lcsb.uni.lu/e/compound/10583428
https://www.scbt.com/p/methyl-5-cyano-2-hydroxy-benzate-84437-12-7
https://www.appchemical.com/products/84437-12-7?cate_name=undefined&cate2_name=undefined&cate_id=undefined&cate2_id=undefined&pro_name=Methyl%205-cyano-2-hydroxybenzoate&keyword=undefined
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr1h.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr1h.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr1h.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr1h.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-ir.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-ir.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-ir.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-ir.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr13c.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr13c.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr13c.htm
https://rasayanjournal.co.in/vol-1/issue-2/12.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e
ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc
brown's advanced organic chemistry revision notes [docbrown.info]

To cite this document: BenchChem. [Spectroscopic data of Methyl 5-cyano-2-
hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313201#spectroscopic-data-of-methyl-5-cyano-2-
hydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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